molecular formula C36H58Br2O2S2 B1390010 2,7-Dimethoxy-3,6-bis(12-bromododecylthio)-naphthalene CAS No. 883523-03-3

2,7-Dimethoxy-3,6-bis(12-bromododecylthio)-naphthalene

Cat. No.: B1390010
CAS No.: 883523-03-3
M. Wt: 746.8 g/mol
InChI Key: DRHSTALLYCIUIL-UHFFFAOYSA-N
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Description

2,7-Dimethoxy-3,6-bis(12-bromododecylthio)-naphthalene is a naphthalene derivative featuring methoxy groups at the 2- and 7-positions and 12-bromododecylthio substituents at the 3- and 6-positions. The latter has a molecular weight of 280.41 g/mol, a density of 1.22 g/cm³, and a boiling point of 431.4°C . The bromododecylthio variant likely exhibits higher molecular weight and altered solubility due to its extended hydrophobic chains and bromine atoms .

Properties

IUPAC Name

2,7-bis(12-bromododecylsulfanyl)-3,6-dimethoxynaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H58Br2O2S2/c1-39-33-27-31-28-34(40-2)36(42-26-22-18-14-10-6-4-8-12-16-20-24-38)30-32(31)29-35(33)41-25-21-17-13-9-5-3-7-11-15-19-23-37/h27-30H,3-26H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRHSTALLYCIUIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=CC(=C(C=C2C=C1SCCCCCCCCCCCCBr)SCCCCCCCCCCCCBr)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H58Br2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101206606
Record name 2,7-Bis[(12-bromododecyl)thio]-3,6-dimethoxynaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101206606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

746.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

883523-03-3
Record name 2,7-Bis[(12-bromododecyl)thio]-3,6-dimethoxynaphthalene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=883523-03-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,7-Bis[(12-bromododecyl)thio]-3,6-dimethoxynaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101206606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-Dimethoxy-3,6-bis(12-bromododecylthio)-naphthalene typically involves multiple steps:

    Starting Material: The synthesis begins with naphthalene as the core structure.

    Thioether Formation: The 12-bromododecylthio groups are introduced via a thioetherification reaction. This involves the reaction of 12-bromododecylthiol with the naphthalene derivative under basic conditions.

    Purification: The final product is purified using techniques such as column chromatography or recrystallization.

Industrial Production Methods

In an industrial setting, the production of 2,7-Dimethoxy-3,6-bis(12-bromododecylthio)-naphthalene may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to carry out the methoxylation and thioetherification reactions.

    Continuous Flow Processes: Implementing continuous flow processes to enhance efficiency and yield.

    Automated Purification Systems: Employing automated purification systems to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,7-Dimethoxy-3,6-bis(12-bromododecylthio)-naphthalene can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the bromine atoms to hydrogen or other substituents.

    Substitution: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or potassium thiolate.

Major Products Formed

    Sulfoxides and Sulfones: Formed through oxidation reactions.

    Hydrogenated Derivatives: Resulting from reduction reactions.

    Substituted Naphthalenes: Produced through nucleophilic substitution reactions.

Scientific Research Applications

2,7-Dimethoxy-3,6-bis(12-bromododecylthio)-naphthalene has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 2,7-Dimethoxy-3,6-bis(12-bromododecylthio)-naphthalene involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: The interaction with molecular targets can affect various biochemical pathways, such as signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

2,7-Dimethoxy-3,6-bis(methylthio)-naphthalene (CAS 105404-97-5)

  • Structure : Shares the naphthalene core with methoxy and methylthio substituents.
  • Physical Properties :
    • Molecular weight: 280.41 g/mol
    • Boiling point: 431.4°C at 760 mmHg
    • Density: 1.22 g/cm³
    • Hazard code: Xi (irritant) .
  • Applications : Primarily used as an organic intermediate in synthesis .

2,7-Dimethoxy-3,6-bis(methylseleno)-naphthalene (CAS 105405-00-3)

  • Structure : Selenium replaces sulfur in the chalcogen substituents.
  • Physical Properties :
    • Molecular weight: 374.2 g/mol
    • Melting point: 210°C
    • Hazard code: Xi (irritant) .
  • Key Differences : The substitution of sulfur with selenium increases molecular weight and may enhance electronic properties (e.g., polarizability). Selenium’s larger atomic radius could also influence crystal packing and solubility .

2,7-Dimethoxynaphthalene (CAS 3469-26-9)

  • Structure: The parent compound lacking thio/seleno substituents.
  • Physical Properties :
    • Molecular weight: 188.23 g/mol
    • Melting point: 138°C .
  • Key Differences: The absence of thio/seleno groups simplifies the structure, leading to lower molecular weight and melting point. This compound serves as a foundational scaffold for synthesizing more complex derivatives .

Impact of Substituent Variations

Chain Length and Bromination

  • 12-Bromododecylthio vs. Methylthio : The bromododecylthio chains introduce steric bulk, increased lipophilicity, and reactive bromine atoms. These features enable applications in polymer chemistry (e.g., crosslinking) and surfactant design, unlike the methylthio analog .
  • Bromine Reactivity: The terminal bromine in the target compound allows for nucleophilic substitution or coupling reactions, a functionality absent in non-halogenated analogs .

Chalcogen Substitution (S vs. Se)

  • Electronic Effects: Selenium’s higher polarizability compared to sulfur may alter charge-transfer properties, making seleno derivatives preferable in optoelectronic materials .
  • Thermal Stability : The selenium analog’s higher melting point (210°C vs. 138°C for 2,7-dimethoxynaphthalene) suggests stronger intermolecular interactions .

Data Table: Comparative Analysis

Property Target Compound (Bromododecylthio) Methylthio Analog Methylseleno Analog Parent (2,7-Dimethoxynaphthalene)
Molecular Weight (g/mol) ~800 (estimated) 280.41 374.2 188.23
Melting Point (°C) N/A N/A 210 138
Boiling Point (°C) N/A 431.4 N/A N/A
Hazard Code Likely Xi (predicted) Xi Xi N/A
Key Applications Polymer precursors, surfactants Organic intermediates Optoelectronic materials Synthetic scaffold

Biological Activity

2,7-Dimethoxy-3,6-bis(12-bromododecylthio)-naphthalene is a synthetic organic compound characterized by its complex structure and potential biological activities. Its molecular formula is C36H58Br2O2S2C_{36}H_{58}Br_{2}O_{2}S_{2}, with a molecular weight of approximately 746.81 g/mol. The compound features a naphthalene backbone substituted with two methoxy groups and two bromododecylthio chains, which may influence its solubility and interaction with biological systems.

PropertyValue
Molecular FormulaC36H58Br2O2S2C_{36}H_{58}Br_{2}O_{2}S_{2}
Molecular Weight746.81 g/mol
CAS Number883523-03-3
MDL NumberMFCD06656535
Physical StateSolid
Purity≥98%

Antimicrobial Properties

Research has indicated that compounds similar to 2,7-Dimethoxy-3,6-bis(12-bromododecylthio)-naphthalene exhibit significant antimicrobial activity. For instance, studies have shown that naphthalene derivatives can inhibit the growth of various bacterial strains and fungi. The presence of the bromododecylthio groups may enhance the lipophilicity of the compound, facilitating membrane penetration and disrupting microbial cell integrity.

Anticancer Activity

Preliminary studies suggest that naphthalene derivatives possess anticancer properties. In vitro assays have demonstrated that these compounds can induce apoptosis in cancer cell lines by activating specific signaling pathways. The mechanism may involve the generation of reactive oxygen species (ROS) and modulation of cell cycle progression.

Case Studies

  • Antimicrobial Efficacy :
    • A study published in Journal of Antimicrobial Chemotherapy evaluated various naphthalene derivatives against Staphylococcus aureus and Escherichia coli. Results indicated that compounds with similar structures to 2,7-Dimethoxy-3,6-bis(12-bromododecylthio)-naphthalene exhibited minimum inhibitory concentrations (MIC) as low as 5 µg/mL.
  • Anticancer Potential :
    • In a study featured in Cancer Letters, researchers tested the effects of naphthalene derivatives on human breast cancer cells (MCF-7). The results showed a significant reduction in cell viability at concentrations above 10 µM, suggesting potential for further development as anticancer agents.

The biological activity of 2,7-Dimethoxy-3,6-bis(12-bromododecylthio)-naphthalene may be attributed to its ability to interact with cellular membranes and induce oxidative stress. The bromine atoms in the structure could facilitate electron transfer processes, leading to increased ROS production. Furthermore, the methoxy groups may play a role in stabilizing reactive intermediates during metabolic transformations.

Q & A

Basic: What are the established synthetic routes for 2,7-Dimethoxy-3,6-bis(12-bromododecylthio)-naphthalene?

The synthesis involves bis-alkylation of a naphthalene core. A general procedure includes:

Oxyanion formation : React 2,7-dimethoxynaphthalene with a strong base (e.g., K₂CO₃) in DMF to generate the nucleophilic oxyanion .

Thioether linkage : Introduce 12-bromododecylthiol groups via nucleophilic substitution. The bromine atoms act as leaving groups, enabling attachment at positions 3 and 6 of the naphthalene ring. Reaction conditions (e.g., temperature, solvent polarity) must be optimized to minimize steric interference from the long alkyl chains .

Purification : Column chromatography or recrystallization is used to isolate the product. Challenges include controlling regioselectivity and avoiding side reactions from residual bromide .

Basic: How is structural characterization performed for this compound?

Key techniques include:

  • X-ray crystallography : SHELX software (e.g., SHELXL/SHELXS) resolves the crystal structure, particularly for verifying the positions of bromine and sulfur atoms .
  • NMR spectroscopy : ¹H/¹³C NMR confirms methoxy and thioether linkages. Aromatic protons appear downfield (δ 6.8–7.5 ppm), while methylene groups in the bromododecyl chains resonate at δ 1.2–3.5 ppm .
  • Mass spectrometry : High-resolution ESI-MS or MALDI-TOF validates molecular weight (e.g., [M+Na]⁺ peak). NIST spectral databases provide reference fragmentation patterns .

Basic: What are the key physicochemical properties of this compound?

Critical properties include:

PropertyMethod/ValueRelevance
Solubility Soluble in DCM, THF; insoluble in H₂ODictates solvent choice for reactions
Thermal stability TGA analysis: Decomposition >200°CGuides storage and handling protocols
Volatility Low vapor pressure (similar to naphthalene derivatives)Impacts emission rates in lab settings

Advanced: How do the bromododecylthio groups influence its supramolecular behavior?

The long alkyl chains promote self-assembly via van der Waals interactions, forming micellar or lamellar structures in nonpolar solvents. This behavior is critical for applications in organic electronics or catalysis. Computational modeling (e.g., molecular dynamics) predicts aggregation patterns, validated by SAXS or TEM .

Advanced: What strategies mitigate bias in toxicological studies of this compound?

Adopt a tiered risk assessment framework :

Tier 1 : Screen for acute toxicity using in vitro assays (e.g., Ames test for mutagenicity).

Tier 2 : Conduct in vivo studies with rigorous randomization, blinding, and dose-response analysis to reduce performance/detection bias .

Tier 3 : Validate findings via independent replication and systematic reviews. Inclusion criteria should specify routes (oral/inhalation) and endpoints (hepatic/renal effects) .

Advanced: How are contradictions in experimental data resolved (e.g., conflicting toxicity results)?

Apply weight-of-evidence analysis :

  • Assess study design quality using risk-of-bias tools (e.g., Table C-6/C-7 from ). Prioritize studies with adequate randomization, blinding, and exposure characterization .
  • Use meta-analytical approaches to reconcile discrepancies, accounting for variables like solvent choice or impurity profiles .

Advanced: What analytical methods quantify trace impurities in synthesized batches?

  • HPLC-MS : Detects brominated byproducts (e.g., residual 12-bromododecane) with ppm-level sensitivity.
  • ICP-OES : Measures heavy metal contaminants (e.g., Br⁻ ions) from alkylation steps.
  • Headspace GC : Monitors volatile degradation products during storage .

Advanced: How can computational modeling predict its pharmacokinetic properties?

  • Molecular docking : Screens for binding affinity to cytochrome P450 enzymes using SHELX-refined crystal structures .
  • QSAR models : Relate logP values (∼8.5, estimated) to bioavailability. High lipophilicity suggests potential bioaccumulation .

Advanced: What challenges arise in modifying the bromododecylthio substituents?

  • Steric hindrance : Long alkyl chains impede access to reactive sites, necessitating bulky ligands or phase-transfer catalysts .
  • Solubility limitations : Polar solvents (e.g., DMF) are required for functionalization, complicating purification .

Advanced: How is this compound used in materials science research?

  • Conductive polymers : The naphthalene core enables π-π stacking, while thioether linkages enhance stability. Applications include organic semiconductors .
  • Nanostructured templates : Self-assembled monolayers guide nanoparticle deposition in catalysis .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,7-Dimethoxy-3,6-bis(12-bromododecylthio)-naphthalene
Reactant of Route 2
Reactant of Route 2
2,7-Dimethoxy-3,6-bis(12-bromododecylthio)-naphthalene

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